![molecular formula C28H26N4O5 B2370851 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207032-01-6](/img/structure/B2370851.png)
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Reduction and Proton Transfer Pathways
Research on α-NH-quinones, closely related in structural complexity, has revealed insights into electrochemical reduction processes and proton transfer pathways. Such studies are critical for understanding redox reactions in organic chemistry and materials science, potentially applicable to the development of sensors, batteries, and catalysis processes (Macías-ruvalcaba, González, & Aguilar-Martı́nez, 2004).
Inhibitory Activities Toward cGMP Phosphodiesterase
Compounds with quinazoline derivatives have been studied for their inhibitory activities toward cyclic GMP phosphodiesterase (cGMP-PDE), suggesting potential applications in the treatment of cardiovascular diseases. The structural features responsible for the activity include substitutions that enhance specificity and efficacy (Takase, Saeki, Watanabe, Adachi, Souda, & Saito, 1994).
Novel Bioactive Compounds Synthesis
The synthesis of novel bioactive compounds bearing the 1,2,4-oxadiazole ring, akin to the target compound, has been explored for their antitumor activities. These studies contribute to medicinal chemistry, particularly in the development of new therapeutic agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Herbicidal Activity
Research into triketone-containing quinazoline-2,4-dione derivatives has shown promising herbicidal activity. This suggests the potential agricultural applications of compounds with similar structural motifs, focusing on broad-spectrum weed control and crop selectivity (Wang, Lin, Cao, Yang, Chen, Hao, & Yang, 2014).
Metal-Free Catalysis for Synthesis
The development of metal-free catalytic processes for synthesizing quinazoline-2,4-diones demonstrates the compound's relevance in green chemistry and sustainable chemical practices. Such methodologies are critical for the eco-friendly synthesis of pharmaceuticals and organic materials (Chen, Li, Qin, Yan, Li, & Huang, 2020).
properties
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-4-36-23-14-13-20(15-24(23)35-3)26-29-25(37-30-26)17-31-22-8-6-5-7-21(22)27(33)32(28(31)34)16-19-11-9-18(2)10-12-19/h5-15H,4,16-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLHJZJAZUUNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione |
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